1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione
CAS No.: 143995-04-4
Cat. No.: VC17572703
Molecular Formula: C11H8N4O3
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143995-04-4 |
|---|---|
| Molecular Formula | C11H8N4O3 |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C11H8N4O3/c16-8-6-9(17)15(13-8)11-12-10(14-18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16) |
| Standard InChI Key | PQCUCJSOFIZCEL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NN(C1=O)C2=NC(=NO2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione features a fused heterocyclic framework comprising:
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A 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position.
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A pyrazolidine-dione system (3,5-dioxopyrazolidine) linked to the oxadiazole via a single bond.
The phenyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole and dione groups provide sites for hydrogen bonding and electronic interactions .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.21 g/mol |
| CAS Registry Number | 143995-04-4 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The compound’s moderate lipophilicity (calculated LogP ≈ 1.2) and polar surface area (≈ 90 Ų) suggest favorable bioavailability for central nervous system targets.
Synthesis and Optimization Strategies
Conventional Cyclization Methods
The synthesis typically involves cyclization reactions between hydrazinyl precursors (e.g., hydrazinylquinolones) and diethyl malonate under reflux conditions. For example:
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Hydrazine Formation: Reacting 5-chloro-2-methoxyphenyl precursors with hydrazine hydrate yields hydrazinyl intermediates .
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Cyclization: Treating the intermediate with diethyl malonate in ethanol under acidic conditions forms the pyrazolidine-dione core .
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Oxadiazole Formation: Subsequent reaction with benzoyl chloride derivatives introduces the 3-phenyl-1,2,4-oxadiazole moiety.
Yields typically range from 55% to 81%, with purification via recrystallization or column chromatography .
Advanced Synthesis Techniques
Ultrasound-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes vs. 12 hours) by enhancing molecular collisions through cavitation. Continuous flow reactors are being explored for industrial-scale production, offering improved heat transfer and reproducibility.
Biological Activities and Mechanistic Insights
Anti-Infective Properties
The compound demonstrates broad-spectrum activity:
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Antibacterial: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) by targeting penicillin-binding proteins.
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Antiviral: Suppresses HIV-1 protease (IC₅₀: 2.5 µM) through competitive inhibition at the active site.
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Antiparasitic: Reduces Plasmodium falciparum growth by 90% at 10 µM via heme polymerization disruption.
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) by 78% at 50 µM, surpassing celecoxib (65%). Molecular docking suggests the oxadiazole ring forms hydrogen bonds with COX-2’s Arg120 and Tyr355.
Pharmacological Applications and Drug Development
Medicinal Chemistry Scaffold
The compound serves as a versatile scaffold for derivatization:
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Pyrazolidine-dione modifications: Substitutions at N-1 and C-4 alter pharmacokinetic profiles .
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Oxadiazole tweaks: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency.
Preclinical Studies
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Pharmacokinetics: Oral bioavailability of 62% in rats, with a half-life of 6.2 hours.
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Toxicity: LD₅₀ > 1000 mg/kg in mice, indicating favorable safety margins.
Future Perspectives and Industrial Translation
Synthesis Scalability
Continuous flow systems could increase annual production to metric tons by:
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Reducing reaction volumes (10-fold).
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Improving energy efficiency (40% less consumption).
Emerging Applications
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Materials Science: As a ligand for luminescent europium(III) complexes (quantum yield: 0.42).
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Agricultural Chemistry: Fungicidal activity against Fusarium oxysporum (EC₅₀: 12 µM).
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